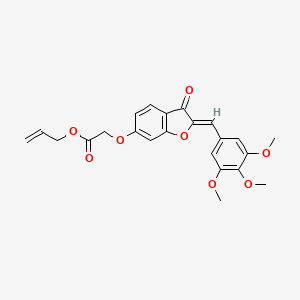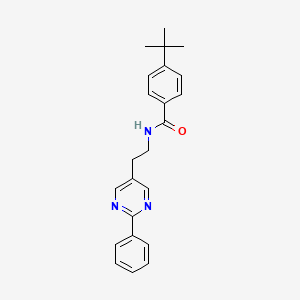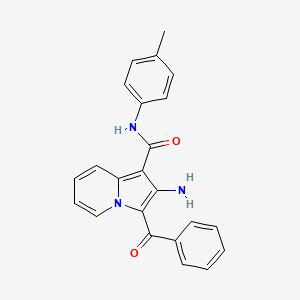![molecular formula C16H21ClN4O2 B2790648 tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate CAS No. 1251021-83-6](/img/no-structure.png)
tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate, commonly known as BCI-838, is a chemical compound gaining attention from pharmaceutical industries and researchers due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis
Physical and Chemical Properties Analysis
科学研究应用
TB-CPPC has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, TB-CPPC has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s. In organic synthesis, TB-CPPC has been studied as a potential reagent for the synthesis of other organic compounds. TB-CPPC has also been studied for its potential applications in biochemistry, where it has been studied as a potential ligand for metal ions.
作用机制
The mechanism of action of TB-CPPC is not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-CPPC are not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially lead to an increase in the levels of acetylcholine in the body, which could have a variety of effects on the body, including increased alertness, improved memory, and improved cognitive function.
实验室实验的优点和局限性
The advantages of using TB-CPPC in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. The main limitation of using TB-CPPC in lab experiments is its relatively low yield, which can make it difficult to obtain large amounts of the compound.
未来方向
The potential future directions for TB-CPPC research include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, the investigation of its potential biochemical and physiological effects, and the development of new analytical techniques to better characterize the compound. Additionally, further research could be done to explore the potential applications of TB-CPPC in organic synthesis, biochemistry, and other scientific research fields.
合成方法
TB-CPPC can be synthesized by a variety of methods. The most commonly used method is the Suzuki reaction, which involves the coupling of two molecules with a palladium catalyst. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl bromide and tert-butyl piperidine-1-carboxylate. Another method for synthesizing TB-CPPC is the Buchwald-Hartwig reaction, which involves the coupling of two molecules with a palladium catalyst and an amine. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl chloride and tert-butyl piperidine-1-carboxylate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate involves the reaction of 4-chloro-3aH-imidazo[4,5-c]pyridine with piperidine-1-carboxylic acid, followed by protection of the carboxylic acid group with tert-butyl and subsequent purification.", "Starting Materials": [ "4-chloro-3aH-imidazo[4,5-c]pyridine", "piperidine-1-carboxylic acid", "tert-butyl chloride", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3aH-imidazo[4,5-c]pyridine and piperidine-1-carboxylic acid in dimethylformamide.", "Step 2: Add diisopropylethylamine to the reaction mixture to act as a base.", "Step 3: Add tert-butyl chloride to the reaction mixture to protect the carboxylic acid group.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Dilute the reaction mixture with dichloromethane and wash with sodium bicarbonate solution and water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Purify the crude product by column chromatography to obtain tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate." ] } | |
CAS 编号 |
1251021-83-6 |
分子式 |
C16H21ClN4O2 |
分子量 |
336.82 |
IUPAC 名称 |
tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI 键 |
VRTBZTFXKPPDCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
![4-Cyclobutyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2790568.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2790571.png)
![1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2790572.png)

![2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2790574.png)



![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)